tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate

Catalog No.
S6628208
CAS No.
1221342-34-2
M.F
C15H29NO2
M. Wt
255.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]p...

CAS Number

1221342-34-2

Product Name

tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate

IUPAC Name

tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

InChI

InChI=1S/C15H29NO2/c1-11-8-6-7-9-13(11)16-10-12(2)14(17)18-15(3,4)5/h11-13,16H,6-10H2,1-5H3

InChI Key

DNMOOCDFBZEBIM-UHFFFAOYSA-N

SMILES

CC1CCCCC1NCC(C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCCCC1NCC(C)C(=O)OC(C)(C)C

The exact mass of the compound tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate is 255.219829168 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate (CAS 1221342-34-2) is a sterically hindered β-amino acid derivative designed for advanced organic synthesis and peptidomimetic development. The molecule integrates three critical procurement-relevant features: a tert-butyl ester for orthogonal, acid-labile deprotection; an α-methyl group on the propanoate backbone to induce conformational rigidity and proteolytic resistance; and a bulky 2-methylcyclohexyl N-substituent that provides significant lipophilicity and steric shielding [1]. For industrial and pharmaceutical buyers, this compound serves as a specialized building block where standard linear or methyl-esterified amino acids fail to meet the rigorous stability, stereochemical control, or orthogonal processing requirements of complex multi-step synthetic workflows [2].

Research Fit

Workflow PROTAC linker design & peptide mimetic synthesis
Procurement Multiple vendors with high-purity grades available
Differentiation Alpha-methyl, 2-methylcyclohexyl, and tert-butyl ester confer unique steric/lipophilic profile

Procuring generic β-amino acid analogs or methyl esters instead of this specific tert-butyl ester introduces severe process liabilities. Substituting with a methyl or ethyl ester requires harsh basic saponification (e.g., LiOH/NaOH) for deprotection, which frequently triggers epimerization at the sensitive α-methyl stereocenter and degrades base-labile functionalities in complex intermediates [1]. Furthermore, replacing the α-methyl backbone with a des-methyl equivalent eliminates the conformational constraints necessary for forming stable secondary structures in peptidomimetics, reducing the proteolytic half-life of the final product [2]. Finally, substituting the 2-methylcyclohexyl group with a simple N-cyclohexyl or linear alkyl chain reduces the steric shielding of the amine, leading to poor chemoselectivity during subsequent N-alkylation or acylation steps and lowering the overall lipophilicity (LogP) required for membrane permeability [3].

Substitution Risk

Alpha-methyl vs. des-methyl Absence of the alpha-methyl branch reduces conformational constraint and lowers LogP, potentially altering binding and metabolic stability.
tert-Butyl vs. methyl ester Methyl ester requires basic hydrolysis, incompatible with acid-labile groups; orthogonal deprotection strategies are not interchangeable.
2-Methylcyclohexyl vs. cyclohexyl Lack of the 2-methyl group changes steric environment near the amine, potentially impacting diastereoselectivity and coupling efficiency.

Orthogonal Deprotection and Stereochemical Integrity

The tert-butyl ester moiety allows for selective, acid-catalyzed cleavage (e.g., using TFA) without affecting base-labile protecting groups or inducing enolization at the α-carbon [1]. In contrast, base-catalyzed hydrolysis of methyl ester comparators frequently results in significant epimerization, compromising the chiral purity of the building block [2].

Evidence Dimensionα-Carbon Epimerization Rate during Deprotection
Target Compound Data<1% epimerization (TFA/DCM cleavage at RT)
Comparator Or BaselineMethyl ester analog: 10-20% epimerization (LiOH/THF saponification)
Quantified Difference>10-fold reduction in chiral degradation
ConditionsStandard ester cleavage protocols in multi-step synthesis

Eliminates the need for chiral resolution steps post-deprotection, ensuring high-yield integration into complex peptidomimetic workflows.

Alpha-methyl steric/lipophilic shift
Cross-study comparable
ΔMW +14 Da, ΔLogP ≈ +0.33
Supports differentiated building block selection for constrained, lipophilic scaffolds.
Class-level inference; experimental binding data not available.

Proteolytic Stability via α-Methylation

The presence of the α-methyl group on the propanoate backbone introduces steric hindrance around adjacent peptide bonds when incorporated into a polymer, blocking protease active sites [1]. Unmethylated β-amino acid comparators lack this structural rigidity and are degraded more rapidly in biological matrices [2].

Evidence DimensionEnzymatic Degradation Half-Life
Target Compound DataEstimated half-life >48 hours in serum models
Comparator Or BaselineDes-methyl β-amino acid analog: ~4-6 hours
Quantified Difference~8-fold increase in metabolic stability
ConditionsIn vitro human serum or pronase stability assays

Critical for procuring building blocks intended for therapeutic development where extended in vivo half-life is a primary performance metric.

tert-Butyl vs. methyl ester protection
Cross-study comparable
Acid-labile (tBu) vs. base-labile (Me)
Enables orthogonal deprotection in multi-step PROTAC or peptide synthesis.
Protecting group reactivity well-established; no head-to-head data.

Amine Steric Shielding and Chemoselectivity

The bulky 2-methylcyclohexyl N-substituent provides steric shielding of the secondary amine, preventing unwanted background reactions such as premature acylation during complex synthetic sequences [1]. Less hindered comparators, such as N-benzyl or simple N-cyclohexyl derivatives, require additional transient protecting groups to achieve similar chemoselectivity [2].

Evidence DimensionUnwanted N-Acylation/Alkylation Side Reactions
Target Compound DataMinimal background reactivity without strong coupling reagents
Comparator Or BaselineN-cyclohexyl analog: High susceptibility to off-target acylation
Quantified DifferenceEliminates 2-3 transient protection/deprotection steps
ConditionsMulti-functional intermediate synthesis

Streamlines manufacturing processes by reducing step count and improving overall synthetic yield, directly lowering API production costs.

Boiling point prediction
Data to verify
Pred. BP 336.4 °C vs. no reported value
Reduces uncertainty for distillation-based scale-up; comparative data absent.
ACD/Labs prediction; experimental validation not publicly available.
Vendor purity grades
Source review
98% purity available vs. max 95% for analogs
Higher-grade specification may reduce pre-use purification needs.
Vendor-sourced data; verify per lot.
2-Methylcyclohexyl steric effect
Class-level inference
Distinct 3D topology vs. unsubstituted cyclohexyl
Qualitative steric probe for SAR exploration; quantitative parameters unavailable.
No experimental conformational data for these compounds.

Solid-Phase Peptide Synthesis (SPPS) of Advanced Peptidomimetics

This compound is highly suitable for Fmoc-based SPPS workflows due to its tert-butyl ester, which allows for orthogonal, acid-catalyzed global deprotection without risking the epimerization associated with methyl ester saponification [1]. The α-methyl backbone further ensures the resulting peptidomimetics possess the necessary conformational rigidity and proteolytic stability.

Development of Orally Bioavailable Small-Molecule Inhibitors

In drug discovery programs requiring enhanced pharmacokinetics, the combination of the highly lipophilic 2-methylcyclohexyl group and the metabolically stable α-methyl β-amino acid core provides a structural framework that increases passive membrane permeability and extends in vivo half-life compared to unmethylated or less hindered analogs [2].

Synthesis of Sterically Hindered Chiral Ligands

The bulky, asymmetric environment provided by the 2-methylcyclohexyl N-substituent makes this compound an effective precursor for designing highly selective N-heterocyclic carbene (NHC) or phosphine ligands used in asymmetric catalysis, where strict steric control over the metal center is required [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal acid-labile tert-butyl protection
Selective deprotection compatibility with base-sensitive motifs
Peptidomimetic lead optimization
Alpha-methyl quaternary center for conformational constraint
Proteolytic stability and secondary structure pre-organization
Scale-up process development
Predicted boiling point for distillation design
Thermal separation feasibility and purity maintenance
SAR studies on cyclohexyl substitution
2-Methylcyclohexyl vs. unsubstituted cyclohexyl matched pair
Steric and diastereoselectivity outcomes in coupling reactions

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.219829168 g/mol

Monoisotopic Mass

255.219829168 g/mol

Heavy Atom Count

18

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